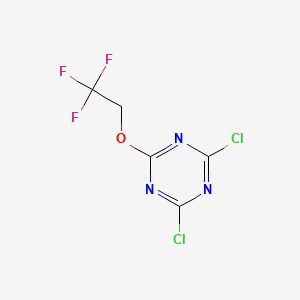

2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine

Description

BenchChem offers high-quality 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2F3N3O/c6-2-11-3(7)13-4(12-2)14-1-5(8,9)10/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFFNZUYUQOBOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC1=NC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728688 | |

| Record name | 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185677-00-3 | |

| Record name | 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to the Synthesis of 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway for 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine, a key intermediate in the development of pharmaceuticals, agrochemicals, and materials science. The synthesis hinges on the principles of a controlled, sequential nucleophilic aromatic substitution (SNAr) on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). We will dissect the mechanistic underpinnings, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a high-yield, selective reaction. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical execution of this synthesis.

Foundational Principles: The Chemistry of Cyanuric Chloride

The 1,3,5-triazine ring is a foundational scaffold in modern chemistry, largely due to the predictable and versatile reactivity of its chlorinated precursors.[1][2] The parent electrophile, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride, is a cost-effective and highly reactive building block.[3]

Its utility stems from the electron-deficient nature of the triazine ring, a consequence of the three strongly electronegative nitrogen atoms. This deficiency renders the ring's carbon atoms highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.[1]

The cornerstone of cyanuric chloride chemistry is the ability to perform sequential substitutions of its three chlorine atoms in a highly controlled, temperature-dependent manner.[4][5] An established empirical rule dictates the conditions for this stepwise reactivity:

-

First Substitution: Achieved at low temperatures, typically 0°C or below.

-

Second Substitution: Occurs readily at ambient temperatures (e.g., 20-25°C).

-

Third Substitution: Requires elevated temperatures, often above 60°C, to proceed.[5]

This thermodependent orthogonality is the key to selectively synthesizing mono- and di-substituted triazines. When the first nucleophile, such as an alcohol, is introduced, it forms an alkoxy group that is electron-donating. This donation slightly reduces the electrophilicity of the remaining carbon-chlorine bonds, making subsequent substitutions less favorable and requiring more energy (i.e., higher temperatures) to proceed.[1][5] It is this precise control that allows for the high-yield synthesis of monosubstituted products like 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine.

Synthesis Pathway: A Mechanistic and Practical Overview

The synthesis of 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine is achieved through the reaction of one equivalent of cyanuric chloride with one equivalent of 2,2,2-trifluoroethanol at 0°C in the presence of a non-nucleophilic base.[6]

Causality of Reagent Selection

-

Cyanuric Chloride: The starting electrophile. Its three reactive sites offer a platform for sequential functionalization, but its high reactivity necessitates careful handling and precise temperature control.[3][5]

-

2,2,2-Trifluoroethanol: The chosen nucleophile. The potent electron-withdrawing effect of the trifluoromethyl group (-CF₃) significantly increases the acidity of the hydroxyl proton while decreasing the nucleophilicity of the corresponding alkoxide compared to non-fluorinated alcohols. This moderated reactivity is advantageous for achieving selective monosubstitution.

-

Base (e.g., N,N-Diisopropylethylamine - DIEA): A base is essential to neutralize the hydrochloric acid (HCl) generated during the substitution.[2][3] The use of a sterically hindered, non-nucleophilic amine like DIEA is critical; its bulky isopropyl groups prevent it from competing with the trifluoroethanol as a nucleophile, thereby avoiding the formation of unwanted aminotriazine byproducts.[3]

-

Anhydrous Aprotic Solvent (e.g., Dichloromethane - DCM): Cyanuric chloride reacts violently with water.[7][8] Therefore, the reaction must be conducted under anhydrous conditions. Aprotic solvents like DCM or THF are ideal as they effectively dissolve the reactants without participating in the reaction.[1][3]

Visualizing the Synthesis Workflow

The following diagram illustrates the single-step nucleophilic aromatic substitution pathway.

Caption: Synthesis of the target compound via SNAr.

Quantitative Data Summary

The following table outlines the critical parameters for the successful synthesis of 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine.

| Parameter | Value/Condition | Rationale / Reference |

| Stoichiometry | ||

| Cyanuric Chloride | 1.0 eq | The limiting electrophile.[5] |

| 2,2,2-Trifluoroethanol | 1.0 eq | Prevents over-reaction and formation of disubstituted product.[6] |

| Base (DIEA) | 1.0 – 1.1 eq | Stoichiometric amount required to neutralize HCl byproduct.[3] |

| Reaction Conditions | ||

| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic and non-reactive solvent.[3] |

| Temperature | 0 °C | Essential for achieving selective monosubstitution.[5][9] |

| Reaction Time | 1 – 4 hours | Reaction progress should be monitored by TLC.[9][10] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture.[7][11] |

| Process Outcome | ||

| Expected Yield | >85% | High efficiency is typical for this controlled reaction. |

| Purification Method | Column Chromatography | Required to remove any unreacted starting material and base salts.[12] |

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the specified conditions, particularly temperature and anhydrous techniques, is paramount for success.

Materials:

-

Cyanuric Chloride (1.0 eq)

-

2,2,2-Trifluoroethanol (1.0 eq)

-

N,N-Diisopropylethylamine (DIEA) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Standard, oven-dried laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Inert gas line (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere of nitrogen or argon.

-

Reagent Preparation: In the reaction flask, dissolve cyanuric chloride (1.0 eq) in anhydrous DCM. Cool the resulting solution to 0°C using an ice-water bath and stir for 10-15 minutes to ensure thermal equilibrium.

-

Nucleophile Addition: In a separate flame-dried flask, prepare a solution of 2,2,2-trifluoroethanol (1.0 eq) and DIEA (1.1 eq) in anhydrous DCM.

-

Reaction Execution: Add the solution of trifluoroethanol and DIEA dropwise to the stirred, cooled solution of cyanuric chloride over 30 minutes. Caution: Maintain the internal reaction temperature at 0°C throughout the addition. A slight exotherm may be observed.

-

Monitoring: Stir the reaction mixture at 0°C for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane). The reaction is complete upon the disappearance of the cyanuric chloride starting material.

-

Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with cold 1M HCl (to remove excess DIEA), saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel to afford the pure 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine as a solid.

Safety and Handling

-

Cyanuric Chloride: Is a fuming, corrosive, and toxic solid that reacts violently with water to release HCl gas.[7][8] It is a lachrymator and must be weighed and handled exclusively in a certified chemical fume hood.[7][13] Full personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[11]

-

2,2,2-Trifluoroethanol: Is toxic and an irritant. Avoid inhalation and skin contact.

-

Dichloromethane (DCM): Is a volatile solvent. All operations should be performed in a well-ventilated fume hood.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the covalent incorporation of the trifluoroethoxy group and the overall structure.

-

Mass Spectrometry (MS): Will verify the correct molecular weight of the product (C₅H₂Cl₂F₃N₃O, MW: 249.99 g/mol ).[14]

-

High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final compound.[15]

Conclusion

The synthesis of 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine is a robust and highly selective process rooted in the fundamental principles of nucleophilic aromatic substitution. The success of the synthesis is dictated by rigorous control over reaction stoichiometry and, most critically, temperature. By maintaining a reaction temperature of 0°C, chemists can exploit the differential reactivity of the chlorine atoms on the triazine ring to achieve excellent yields of the desired monosubstituted product. This guide provides the technical foundation and practical steps necessary for researchers to confidently and safely execute this valuable synthetic transformation.

References

-

Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC. (n.d.). NIH. Retrieved March 31, 2026, from [Link]

-

Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022, July 7). ACS Omega. Retrieved March 31, 2026, from [Link]

-

Synthesis and Biological Study of S-Triazines from Chalcones. (n.d.). International Journal of Scientific Research in Science and Technology. Retrieved March 31, 2026, from [Link]

-

Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

-

Exploring s-triazine derivatives as anticancer agents. (2026, March 2). Frontiers in Chemistry. Retrieved March 31, 2026, from [Link]

-

Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 31, 2026, from [Link]

-

Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. (n.d.). Scilit. Retrieved March 31, 2026, from [Link]

-

Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

-

SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. (n.d.). DTIC. Retrieved March 31, 2026, from [Link]

-

Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

-

cyanuric chloride - Sdfine. (n.d.). Sdfine. Retrieved March 31, 2026, from [Link]

-

Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity. (2013, July 19). Organic Letters. Retrieved March 31, 2026, from [Link]

-

SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT. (2022, December 23). Journal of Chemical Technology and Metallurgy. Retrieved March 31, 2026, from [Link]

-

Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity. (2014, August 2). PMC. Retrieved March 31, 2026, from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved March 31, 2026, from [Link]

-

Flamma® 675 Dichlorotriazine. (n.d.). BioActs Official Website. Retrieved March 31, 2026, from [Link]

-

2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine. (n.d.). Molport. Retrieved March 31, 2026, from [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006, January 31). MDPI. Retrieved March 31, 2026, from [Link]

- US5171856A - Process for the preparation of 2,4,6-trifluoro-1,3,5-triazine. (n.d.). Google Patents.

-

Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. (2006, August 14). ResearchGate. Retrieved March 31, 2026, from [Link]

-

2,4-dichloro-6-(trifluoromethyl)-1,3,5-triazine — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 31, 2026, from [Link]

- Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine. (n.d.). Google Patents.

-

2,4-Dichloro-6-propoxy-1,3,5-triazine. (n.d.). PubChem. Retrieved March 31, 2026, from [Link]

- US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines. (n.d.). Google Patents.

-

Does anyone have detailed methodology for synthesis of 6-(4-methoxyphenyl)-2,4 dichloro-1,3,5 triazin?. (2016, February 4). ResearchGate. Retrieved March 31, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine | 185677-00-3 | Buy Now [molport.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine, a halogenated triazine derivative of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and established principles of physical organic chemistry to provide reliable estimations and detailed procedural outlines for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel triazine-based compounds.

Introduction: The Versatility of the Triazine Scaffold

The 1,3,5-triazine ring system is a privileged scaffold in drug discovery and materials science, owing to its unique electronic properties and the ability to be selectively functionalized at the 2, 4, and 6 positions. The introduction of two chlorine atoms imparts significant electrophilicity to the triazine core, making it an excellent substrate for nucleophilic substitution reactions. The 2,2,2-trifluoroethoxy group at the 6-position introduces a fluorine-rich motif, which can significantly modulate properties such as metabolic stability, lipophilicity, and binding interactions. Consequently, 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine represents a valuable building block for the synthesis of a diverse array of chemical entities with potential applications in various fields.

Core Physicochemical Properties

Direct experimental data for 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine is not extensively reported in the public domain. However, we can infer its key properties from its structural components and data available for analogous compounds. The following table summarizes the fundamental identifiers and estimated physicochemical properties.

| Property | Value/Information | Source |

| Chemical Name | 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine | - |

| CAS Number | 185677-00-3 | [1][2] |

| Molecular Formula | C₅H₂Cl₂F₃N₃O | [1] |

| Molecular Weight | 249.99 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid at room temperature. | Inferred from similar compounds |

| Melting Point | Not experimentally determined. Estimated to be in the range of 60-100 °C. | Inferred from similar compounds |

| Boiling Point | Not experimentally determined. Expected to be >200 °C at atmospheric pressure. | Inferred from similar compounds |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and acetone. | Inferred from similar compounds |

| LogP (Octanol-Water Partition Coefficient) | Not experimentally determined. Predicted to be in the range of 2.5-3.5. | Inferred from similar compounds |

| Stability | The compound is expected to be stable under standard laboratory conditions. The dichloro-s-triazine core is susceptible to hydrolysis, particularly under basic conditions. | Inferred from similar compounds |

Synthesis and Mechanistic Considerations

The synthesis of 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine is predicated on the stepwise nucleophilic aromatic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The differential reactivity of the three chlorine atoms on the triazine ring allows for a controlled, sequential substitution. The first substitution is typically carried out at low temperatures (0-5 °C) to favor monosubstitution.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the synthesis of analogous 2,4-dichloro-6-alkoxy-1,3,5-triazines.[3][4][5]

Materials:

-

Cyanuric chloride (1.0 eq)

-

2,2,2-Trifluoroethanol (1.0 eq)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyanuric chloride in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of 2,2,2-trifluoroethanol and DIPEA in anhydrous DCM.

-

Add the 2,2,2-trifluoroethanol/DIPEA solution dropwise to the stirred solution of cyanuric chloride over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (cyanuric chloride) is consumed.

-

Upon completion, quench the reaction by adding cold water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine.

Analytical Characterization

A comprehensive structural confirmation and purity assessment of the synthesized compound would involve a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine, both ¹H and ¹³C NMR would be informative.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a quartet for the methylene protons (-CH₂-) of the trifluoroethoxy group due to coupling with the three fluorine atoms. The chemical shift of this quartet would likely be in the downfield region (δ 4.5-5.0 ppm) due to the deshielding effect of the adjacent oxygen and trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum would provide key information about the carbon skeleton. Distinct signals for the triazine ring carbons, the methylene carbon, and the trifluoromethyl carbon are expected. The carbons of the triazine ring attached to the chlorine atoms would appear at a characteristic downfield chemical shift.[6][7]

-

¹⁹F NMR: Fluorine NMR would show a triplet for the trifluoromethyl group (-CF₃) due to coupling with the adjacent methylene protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine is expected to exhibit characteristic absorption bands for the C-Cl, C-F, C-O, and triazine ring vibrations.[8]

-

Triazine Ring Vibrations: Strong absorption bands in the region of 1550-1400 cm⁻¹ are characteristic of the triazine ring stretching vibrations.

-

C-F Stretching: Strong absorptions in the region of 1300-1100 cm⁻¹ would be indicative of the C-F bonds of the trifluoromethyl group.

-

C-O Stretching: A distinct band in the 1280-1200 cm⁻¹ region is expected for the C-O-C ether linkage.

-

C-Cl Stretching: Absorptions in the 850-750 cm⁻¹ region would correspond to the C-Cl bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine, the mass spectrum would be characterized by a distinct isotopic pattern for the molecular ion due to the presence of two chlorine atoms.[9][10][11][12]

-

Molecular Ion Peak: The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will show M, M+2, and M+4 peaks in a characteristic ratio due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation Pattern: Common fragmentation pathways for such molecules include the loss of a chlorine atom, the trifluoroethoxy group, and cleavage of the triazine ring.

Characterization Workflow Diagram

Caption: A typical workflow for the characterization of 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine.

Conclusion

While direct experimental data on the physicochemical properties of 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine are scarce, this technical guide provides a robust framework for its synthesis, characterization, and understanding of its core properties based on established chemical principles and data from analogous structures. The synthetic accessibility of this compound, coupled with the unique properties imparted by the trifluoroethoxy group, makes it a highly attractive building block for the development of novel pharmaceuticals and advanced materials. The protocols and expected analytical data presented herein should serve as a valuable resource for researchers in their endeavors with this versatile triazine derivative.

References

-

Structural characterization of triazines. (n.d.). TDX. Retrieved March 31, 2026, from [Link]

- Byrnes, L. J., Wises, R. J., Harris, R. K., & Apperley, D. C. (2009). Structural investigations of three triazines: Solution-state NMR studies of internal rotation and structural information from solid-state NMR, plus a full structure determination from powder x-ray diffraction in one case. Magnetic Resonance in Chemistry, 47(10), 865-874.

- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2018).

- Padgett, W. M., & Hamner, W. F. (1958). The Infrared Spectra of Some Derivatives of 1,3,5-Triazine. Journal of the American Chemical Society, 80(4), 803-808.

- Al-Amiery, A. A. (2024). Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities.

- Tahir, M. N., et al. (2015). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules, 20(4), 6294-6313.

- Cabral, C., & Santos, M. M. M. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- El-Metwaly, N. M., & El-Ghamry, H. A. (2022).

- The Chemistry of 2,4-dichloro-6-phenoxy-1,3,5-triazine: A Technical Guide. (2025). BenchChem.

- da Silva, J. F., et al. (2012). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 17(9), 10592-10604.

- Kumar, R., et al. (2025). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research.

- An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine from Cyanuric Chloride. (2025). BenchChem.

- Banoub, J. H., & Gentil, E. (1995). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. Journal of Mass Spectrometry, 30(1), 133-140.

- Chen, Y.-C., et al. (2023). Using Magnetic Micelles Combined with Carbon Fiber Ionization Mass Spectrometry for the Screening of Trace Triazine Herbicides from Aqueous Samples. Molecules, 29(1), 103.

- Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine. (n.d.). Google Patents.

-

2,4-Dichloro-6-phenyl-1,3,5-triazine. (n.d.). PubChem. Retrieved March 31, 2026, from [Link]

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (2026). BenchChem.

- Abdel-Wahab, B. F. (2012). Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Der Pharma Chemica, 4(6), 2091-2101.

-

PubChem. (n.d.). Retrieved March 31, 2026, from [Link]

-

2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine. (n.d.). Molport. Retrieved March 31, 2026, from [Link]

-

PubChem compound. (n.d.). NIH. Retrieved March 31, 2026, from [Link]

-

How can you identify the presence of halogens using mass spectrometry? (n.d.). TutorChase. Retrieved March 31, 2026, from [Link]

- Physicochemical properties of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5. (2025). BenchChem.

-

2,4-Dichloro-6-propoxy-1,3,5-triazine. (n.d.). PubChem. Retrieved March 31, 2026, from [Link]

-

Sorbitan Olivate. (n.d.). PubChem. Retrieved March 31, 2026, from [Link]

-

Seocalcitol. (n.d.). PubChem. Retrieved March 31, 2026, from [Link]

-

Phytanate. (n.d.). PubChem. Retrieved March 31, 2026, from [Link]

Sources

- 1. 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine | 185677-00-3 | Buy Now [molport.com]

- 2. 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine, CAS [[185677-00-3]] | BIOZOL [biozol.de]

- 3. benchchem.com [benchchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tutorchase.com [tutorchase.com]

A Technical Guide to the Mechanistic Potential of 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,5-triazine scaffold represents a privileged core structure in medicinal chemistry, lauded for its synthetic versatility and its presence in a multitude of biologically active agents. The subject of this guide, 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine, is a key exemplar of this class. While direct pharmacological data on this specific molecule is not extensively documented in public literature, its structural features—a highly reactive dichlorotriazine core coupled with a trifluoroethoxy moiety—position it as a valuable starting point for the synthesis of targeted therapeutics. This guide provides an in-depth exploration of its core reactivity, which forms the basis of its "mechanism of action" in a drug discovery context. We will delve into the principles of its synthetic utility, explore the likely pharmacological mechanisms of action by analogy to structurally related compounds, and provide detailed experimental protocols for its derivatization and evaluation.

The 1,3,5-Triazine Core: A Foundation for Therapeutic Innovation

The 1,3,5-triazine ring is an electron-deficient heterocycle, a characteristic that underpins its utility in medicinal chemistry. This electron deficiency renders the carbon atoms susceptible to nucleophilic attack, particularly when substituted with good leaving groups like chlorine. 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine leverages this property, serving as a versatile electrophilic scaffold. The trifluoroethoxy group is of particular interest as the fluorine atoms can enhance metabolic stability and modulate pharmacokinetic properties through their effects on lipophilicity and hydrogen bond accepting capacity.

Derivatives synthesized from the 2,4-dichloro-1,3,5-triazine scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1] This wide-ranging bioactivity stems from the triazine core's ability to be readily and systematically functionalized, allowing for the generation of large, diverse chemical libraries for high-throughput screening and subsequent optimization in drug discovery programs.[1][2]

Core Principle: The Mechanism of Sequential Nucleophilic Aromatic Substitution (SNAr)

The primary "mechanism of action" for 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine in a drug development context is its predictable and controllable reactivity via sequential nucleophilic aromatic substitution (SNAr). The two chlorine atoms on the triazine ring exhibit differential reactivity, a feature that can be exploited to introduce different nucleophiles in a stepwise manner.[1]

The substitution of the first chlorine atom typically occurs at lower temperatures (around 0°C). This initial substitution deactivates the second chlorine atom towards further reaction, meaning a higher temperature is generally required for the second substitution to proceed. This temperature-dependent reactivity allows for the controlled synthesis of unsymmetrically substituted triazines, which is often crucial for optimizing biological activity and achieving target selectivity.[1][3]

Caption: General workflow for the sequential SNAr on a 2,4-dichloro-6-substituted-1,3,5-triazine core.

Potential Pharmacological Mechanisms of Action: Insights from Analogs

While the specific biological targets of 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine are not yet defined, the extensive body of research on analogous 1,3,5-triazine derivatives provides a strong foundation for postulating its potential mechanisms of action. A predominant theme in the pharmacology of this class is the inhibition of protein kinases.

Inhibition of Cancer-Related Kinase Signaling Pathways

Many derivatives of the 1,3,5-triazine scaffold have been developed as potent inhibitors of key signaling pathways implicated in cancer cell proliferation and survival.[1][2]

-

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers. Certain 1,3,5-triazine derivatives have been successfully developed as EGFR tyrosine kinase inhibitors (EGFR-TKIs).[2][4] By blocking the ATP-binding site of the kinase domain, these inhibitors prevent the downstream activation of pro-survival pathways like PI3K/Akt/mTOR and RAS/MAPK.[2]

-

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is another critical signaling cascade that is often dysregulated in cancer. A number of s-triazine derivatives have been identified as potent inhibitors of PI3K and/or mTOR kinases.[4][5] For instance, the clinically evaluated compound Gedatolisib contains a triazine core and dually inhibits PI3K and mTOR.

Caption: Potential mechanism of action of triazine-based inhibitors on the EGFR and PI3K/Akt/mTOR signaling pathways.

Other Potential Therapeutic Areas

The versatility of the triazine scaffold has led to its exploration in other disease contexts:

-

Neurodegenerative Diseases: Some trisubstituted 1,3,5-triazines have been investigated as inhibitors of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.[6] Additionally, various 1,3,5-triazine hybrids have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7]

-

Antimicrobial and Antiprotozoal Activity: Substituted 2,4-dichloro-1,3,5-triazines have shown promise as antimicrobial and antiprotozoal agents. For example, certain piperazinyl derivatives exhibit strong activity against Trichomonas vaginalis and various fungi.[8]

Experimental Protocols

The following protocols are representative methodologies for the synthesis of derivatives from a 2,4-dichloro-6-substituted-1,3,5-triazine and for the evaluation of their potential as kinase inhibitors.

Protocol for Sequential Nucleophilic Substitution

This protocol describes a general procedure for the stepwise substitution of the two chlorine atoms on the triazine ring.

Materials:

-

2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine

-

Nucleophile 1 (e.g., an amine or alcohol)

-

Nucleophile 2 (a different amine, alcohol, or thiol)

-

A suitable base (e.g., N,N-Diisopropylethylamine - DIEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM or Tetrahydrofuran - THF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

First Substitution (Monosubstitution):

-

Dissolve 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add the first nucleophile (1.0-1.1 eq) to the solution, followed by the dropwise addition of DIEA (1.1 eq).

-

Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to a few hours).[9]

-

Upon completion, wash the reaction mixture with water to remove DIEA salts. The organic layer can be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the monosubstituted product.

-

-

Second Substitution (Disubstitution):

-

Dissolve the purified monosubstituted intermediate (1.0 eq) in an appropriate anhydrous solvent.

-

Add the second nucleophile (1.0-1.2 eq) and DIEA (1.1-1.5 eq).

-

Warm the reaction mixture to room temperature or heat as necessary (e.g., to 75°C) to drive the reaction to completion. The progress should be monitored by TLC or HPLC.

-

Work-up and purify the final product using standard techniques such as recrystallization or column chromatography.

-

Protocol for In Vitro Kinase Inhibition Assay (e.g., EGFR Kinase Assay)

This is a representative protocol to assess the inhibitory activity of synthesized triazine derivatives against a specific protein kinase.

Materials:

-

Synthesized triazine derivatives dissolved in DMSO

-

Recombinant human EGFR kinase

-

ATP

-

A suitable kinase substrate (e.g., a synthetic peptide)

-

Kinase assay buffer

-

A detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

-

A known EGFR inhibitor as a positive control (e.g., Erlotinib)

-

Microplate reader (luminometer)

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, the test compounds at various concentrations, and the substrate in the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the detection reagent, following the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

-

Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a suitable data analysis software.

Quantitative Data Summary

While specific IC50 values for 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine are not available, the following table presents representative data for other 1,3,5-triazine derivatives to illustrate the potential potency that can be achieved with this scaffold.

| Compound Class | Target | Representative IC50 Value | Reference |

| Substituted s-triazines | PI3Kα | 1 nM | [4] |

| Substituted s-triazines | PI3Kδ | 2.3 nM | [4] |

| Substituted s-triazines | mTOR | 8.45 nM | [5] |

| Quinazoline-1,3,5-triazine hybrids | EGFR | 36.8 nM | [4] |

| 1,3,5-triazine-chalcone hybrids | hDHFR | 3.72 nM | [5] |

Conclusion

2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine stands as a promising, albeit understudied, platform for the development of novel therapeutics. Its "mechanism of action" in the realm of drug discovery is intrinsically linked to its chemical reactivity—the capacity for controlled, sequential SNAr reactions that enable the construction of diverse and complex molecular architectures. By leveraging this synthetic tractability, researchers can explore a wide chemical space and target a variety of biological pathways. The well-documented success of other 1,3,5-triazine derivatives, particularly as potent kinase inhibitors in oncology, provides a compelling rationale for the further investigation of compounds derived from this trifluoroethoxylated scaffold. This guide serves as a foundational resource for scientists aiming to unlock the therapeutic potential of this versatile chemical entity.

References

- The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide for Researchers. (URL not provided)

- Application of 2,4-Dichloro-6-phenoxy-1,3,5-triazine in Medicinal Chemistry. (URL not provided)

- 2,4-Dichloro-6-methoxy-1,3,5-triazine. Sigma-Aldrich. (URL not provided)

- Kreutzberger, A., & Kochanowski, R. (1987). [Trichomonacidal drugs. 6. 2,4-Dichloro derivatives of piperidino- and piperazinyl-1,3,5-triazine]. Arzneimittelforschung, 37(9), 999-1002. (URL not provided)

- Triazene compounds: mechanism of action and related DNA repair systems. PubMed. (URL not provided)

- Trisubstituted 1,3,5-Triazines and Their Effect on BACE1. MDPI. (URL not provided)

- An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine from Cyanuric Chloride. (URL not provided)

- 2,4-Dichloro-1,3,5-triazine. PubChem. (URL not provided)

- 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. PMC. (URL not provided)

- Antitumor Activity of s-Triazine Derivatives: A System

- Triazine. Wikipedia. (URL not provided)

- 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine. Molport. (URL not provided)

- 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine, CAS [[185677-00-3]]. BIOZOL. (URL not provided)

- Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. (URL not provided)

- Exploring s-triazine derivatives as anticancer agents. (URL not provided)

- 2,4-DICHLORO-6-(DECYLOXY)-1,3,5-TRIAZINE. Inxight Drugs. (URL not provided)

- 2,4-DICHLORO-6-(3-FLUOROPHENOXY)-1,3,5-TRIAZINE AldrichCPR. Sigma-Aldrich. (URL not provided)

- 2,4-Dichloro-6-morpholino-1,3,5-triazine. PubChem. (URL not provided)

- 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine. PubChem. (URL not provided)

- The Chemistry of 2,4-dichloro-6-phenoxy-1,3,5-triazine: A Technical Guide. (URL not provided)

- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PMC. (URL not provided)

- 2,4-Dichloro-6-methoxy-1,3,5-triazine | CAS 3638-04-8. SCBT. (URL not provided)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Trisubstituted 1,3,5-Triazines and Their Effect on BACE1 [mdpi.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. [Trichomonacidal drugs. 6. 2,4-Dichloro derivatives of piperidino- and piperazinyl-1,3,5-triazine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profiling of 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine: A Comprehensive Analytical Guide

Introduction & Structural Overview

2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine (DCTT) is a highly reactive, versatile intermediate utilized extensively in medicinal chemistry, bioconjugation, and the synthesis of novel agrochemicals. The presence of two labile chlorine atoms on the electron-deficient 1,3,5-triazine core allows for sequential nucleophilic aromatic substitution ( SNAr ) reactions, while the 2,2,2-trifluoroethoxy moiety modulates the electrophilicity of the ring and enhances lipophilicity.

Accurate structural characterization of DCTT is critical for quality control and reaction monitoring. This whitepaper provides a comprehensive, field-validated guide to the spectroscopic data (NMR, IR, MS) of DCTT, detailing the causality behind experimental choices and establishing a self-validating system for analytical verification [1].

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of DCTT is distinct due to the strong electron-withdrawing effects of both the triazine core and the trifluoromethyl group.

-

1 H NMR : The molecule possesses only one set of protons—the methylene ( −CH2− ) group. Due to scalar coupling with the adjacent fluorine atoms ( 3JHF ), this signal appears as a characteristic quartet. The extreme deshielding environment shifts this signal significantly downfield.

-

13 C NMR : The triazine ring carbons exhibit distinct chemical shifts; the carbon attached to the oxygen is slightly more shielded than the carbons attached to the chlorines. The trifluoroethoxy group displays characteristic carbon-fluorine spin-spin splitting ( 1JCF and 2JCF ).

-

19 F NMR : The three equivalent fluorine atoms couple with the adjacent methylene protons, appearing as a triplet.

Table 1: Expected NMR Spectral Data (in CDCl3 , 400 MHz)

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Assignment |

| 1 H | 4.95 | Quartet (q) | 3JHF≈8.2 | −CH2− |

| 13 C | 171.5 | Singlet (s) | - | Triazine C-Cl (2C) |

| 13 C | 166.2 | Singlet (s) | - | Triazine C-O (1C) |

| 13 C | 122.8 | Quartet (q) | 1JCF≈277 | −CF3 |

| 13 C | 64.5 | Quartet (q) | 2JCF≈36 | −CH2− |

| 19 F | -74.2 | Triplet (t) | 3JFH≈8.2 | −CF3 |

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for confirming the presence of the triazine framework and the fluorinated side chain. The absence of O−H or N−H stretches confirms the lack of hydrolysis products.

Table 2: Key IR Vibrational Frequencies (ATR-FTIR)

| Wavenumber ( cm−1 ) | Intensity | Functional Group / Vibration Mode |

| 1550 - 1530 | Strong | Triazine ring C=N stretching |

| 1350 - 1320 | Medium | C-O stretching (aryl ether) |

| 1180 - 1120 | Strong, Broad | C-F stretching (from −CF3 ) |

| 850 - 800 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Due to the presence of two chlorine atoms, the molecular ion exhibits a classic isotopic distribution pattern of 9:6:1 corresponding to the [M]+ peaks for 35Cl2 , 35Cl37Cl , and 37Cl2 isotopologues.

Table 3: GC-MS / EI-MS Data

| m/z Ratio | Relative Abundance | Assignment |

| 247 | ~100% | [M]+ (Base peak, 35Cl2 ) |

| 249 | ~65% | [M+2]+ ( 35Cl37Cl ) |

| 251 | ~11% | [M+4]+ ( 37Cl2 ) |

| 212 | Medium | [M−Cl]+ |

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the preparation and spectroscopic analysis of DCTT samples.

Sample Preparation Protocol for NMR Analysis

Rationale: DCTT is moisture-sensitive; the highly electrophilic triazine ring can undergo hydrolysis to cyanuric acid derivatives if exposed to adventitious water[2]. Therefore, rigorous anhydrous conditions are required.

-

Solvent Preparation : Utilize commercially available anhydrous CDCl3 (stored over activated 4Å molecular sieves) to prevent hydrolysis.

-

Sample Weighing : In a nitrogen-filled glovebox, weigh accurately 15–20 mg of the DCTT sample.

-

Dissolution : Dissolve the sample in 0.6 mL of anhydrous CDCl3 . Ensure complete dissolution by gentle agitation.

-

Transfer : Transfer the homogeneous solution into a dry, high-quality 5 mm NMR tube and seal with a tight-fitting cap and Parafilm.

-

Acquisition : Acquire 1 H, 13 C, and 19 F spectra within 2 hours of preparation to mitigate any potential degradation.

Analytical Workflow Diagram

Figure 1: Self-validating analytical workflow for the spectroscopic characterization of DCTT.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for 1,3,5-Triazine derivatives." PubChem, U.S. National Library of Medicine. Available at:[Link]

An In-depth Technical Guide on the Starting Materials for 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Core Principles: The Chemistry of the Starting Materials

The synthesis of 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine is fundamentally a nucleophilic aromatic substitution reaction. The process hinges on the unique reactivity of the triazine ring and the controlled, sequential displacement of its chlorine atoms.

The primary starting materials for this synthesis are:

-

Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): This commercially available and cost-effective reagent serves as the electrophilic scaffold.[1][2] The three chlorine atoms on the triazine ring are highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the three ring nitrogens, which makes the ring carbon atoms electrophilic.[3]

-

2,2,2-Trifluoroethanol: This fluorinated alcohol acts as the nucleophile. The trifluoromethyl group is a strong electron-withdrawing group, which influences the nucleophilicity of the alcohol. However, reactions with cyanuric chloride have been shown to proceed smoothly to form the corresponding ether linkage in good yields.[4][5]

The key to a successful synthesis lies in controlling the degree of substitution on the cyanuric chloride ring. The reactivity of the chlorine atoms decreases with each successive substitution.[3][6] This is because the introduction of an electron-donating group, such as an alkoxy group, increases the electron density of the triazine ring, deactivating it towards further nucleophilic attack.[3] This inherent reactivity difference allows for the selective synthesis of mono-, di-, and tri-substituted triazines by carefully controlling the reaction conditions, most notably the temperature.[3][7]

Synthetic Pathway and Mechanistic Considerations

The synthesis of 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine is achieved through the mono-substitution of cyanuric chloride with 2,2,2-trifluoroethanol.

Reaction Scheme:

Caption: Synthetic route to 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine.

Mechanism: The reaction proceeds via a nucleophilic attack of the 2,2,2-trifluoroethanol on one of the electrophilic carbon atoms of the triazine ring. This is followed by the elimination of a chloride ion. A base is typically added to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.[2]

Detailed Experimental Protocol

This protocol provides a generalized yet robust procedure for the synthesis. Researchers should optimize conditions based on their specific laboratory setup and desired scale.

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

2,2,2-Trifluoroethanol

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone)

-

Base (e.g., Diisopropylethylamine (DIEA), Sodium Carbonate, Potassium Carbonate)

-

Standard laboratory glassware

-

Magnetic stirrer and ice bath

Procedure:

-

Reaction Setup: In a fume hood, dissolve cyanuric chloride (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C using an ice-water bath. Maintaining a low temperature is crucial to prevent di- and tri-substitution.[7][8]

-

Nucleophile Addition: In a separate flask, prepare a solution of 2,2,2-trifluoroethanol (1 equivalent) and the base (1-1.2 equivalents) in the same anhydrous solvent.

-

Controlled Reaction: Add the nucleophile/base solution dropwise to the stirring cyanuric chloride solution at 0°C over a period of 15-30 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material (cyanuric chloride) is consumed.[9] This typically takes 30 minutes to 4 hours at 0°C.[9][10]

-

Workup:

-

Once the reaction is complete, dilute the reaction mixture with the solvent (e.g., DCM).

-

Wash the organic layer several times with water to remove the base salts.[9]

-

Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be further purified by recrystallization or column chromatography to yield the pure 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine.

Table 1: Key Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Stoichiometry | Cyanuric Chloride : 2,2,2-Trifluoroethanol : Base (1 : 1 : 1-1.2) | Ensures mono-substitution and neutralizes the HCl byproduct. |

| Temperature | 0°C | Critical for selective mono-substitution; higher temperatures lead to di- and tri-substituted products.[2][7] |

| Solvent | Anhydrous DCM, THF, or Acetone | Must be inert to the reactants and capable of dissolving them at low temperatures.[10] |

| Base | DIEA, Na₂CO₃, K₂CO₃ | Neutralizes the generated HCl, preventing side reactions and driving the equilibrium towards the product.[8] |

| Reaction Time | 30 minutes - 4 hours | Monitored by TLC to ensure complete consumption of the starting material. |

Troubleshooting and Safety Considerations

-

Low Yield: This could be due to incomplete reaction, side reactions, or loss of product during workup. Ensure all reagents and solvents are anhydrous, as cyanuric chloride is sensitive to hydrolysis.[3]

-

Formation of Byproducts: The presence of di- and tri-substituted products indicates that the reaction temperature was not adequately controlled. Maintaining a strict 0°C environment is paramount.

-

Safety: Cyanuric chloride is a corrosive and moisture-sensitive solid that can release toxic and corrosive gases upon decomposition or reaction with water.[11] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][11]

Conclusion

The synthesis of 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine from cyanuric chloride and 2,2,2-trifluoroethanol is a well-established and efficient process. The key to a successful and high-yielding synthesis lies in the precise control of reaction conditions, particularly temperature, to achieve selective mono-substitution. This guide provides a comprehensive framework for researchers to approach this synthesis with a thorough understanding of the underlying principles and practical considerations.

References

-

Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. [Link]

-

2,4,6-Trichloro-1,3,5-triazine (TCT) reactivity toward the nucleophilic substitution reaction. ResearchGate. [Link]

-

SYNTHESIS AND INVESTIGATION OF SOME BIS(DICHLOROTRIAZINE) REACTIVE DYES CONTAINING STABILIZER FRAGMENT. Journal of Chemical Technology and Metallurgy. [Link]

-

Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4'-diaminodiphenylsulphone on Wool Fabric. Mediterranean Journal of Basic and Applied Sciences. [Link]

-

SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Defense Technical Information Center. [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. [Link]

-

Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity. PMC. [Link]

-

SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Defense Technical Information Center. [Link]

-

Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. ResearchGate. [Link]

-

Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. RSC Publishing. [Link]

- Process for the preparation of triazines.

-

Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers. [Link]

-

Synthesis of 2,4-dichloro-6-mesitoxy-1,3,5-triazine. PrepChem. [Link]

-

2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine. Molport. [Link]

- Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.

-

Multifunctionalization of cyanuric chloride for the stepwise synthesis of potential multimodal imaging chemical entities. Arabian Journal of Chemistry. [Link]

-

ICSC 1231 - CYANURIC CHLORIDE. International Labour Organization. [Link]

-

Protocol for synthesis of di- and tri-substituted s-triazine derivatives. PMC. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 10. mjbas.com [mjbas.com]

- 11. ICSC 1231 - CYANURIC CHLORIDE [chemicalsafety.ilo.org]

solubility of 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine in organic solvents

The Solvation Dynamics and Handling of 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine: A Comprehensive Technical Guide

Introduction: The Electrophilic Nature of Fluorinated Halotriazines

In the realm of advanced organic synthesis and peptide development, 1,3,5-triazine derivatives serve as privileged scaffolds and highly efficient coupling reagents[1]. Among these, 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine (CAS: 185677-00-3) represents a specialized, highly reactive electrophile. Unlike its more common analog, 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT)[2], the introduction of the 2,2,2-trifluoroethoxy group fundamentally alters the molecule's electronic landscape and lipophilicity.

As a Senior Application Scientist, I frequently observe that the primary point of failure in utilizing fluorinated halotriazines stems from a misunderstanding of their solvation thermodynamics and kinetic reactivity. This whitepaper provides an authoritative, field-proven guide to the solubility profile, solvent selection criteria, and self-validating handling protocols for this specific compound.

Physicochemical Profiling & The Causality of Solvation

To master the solubility of 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine, one must first deconstruct its molecular architecture:

-

The 1,3,5-Triazine Core: A planar, aromatic, yet highly electron-deficient ring. It lacks hydrogen-bond donors but possesses weak hydrogen-bond acceptors (the nitrogen atoms).

-

The Dichloro Substituents: These halogens impart significant lipophilicity. However, because the triazine ring is electron-poor, these C-Cl bonds are highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1].

-

The 2,2,2-Trifluoroethoxy Moiety (-OCH2CF3): This is the critical differentiator. The strong inductive electron withdrawal (-I effect) of the CF3 group further depletes the electron density of the triazine core. Consequently, the activation energy for nucleophilic attack on the adjacent C-Cl bonds is drastically lowered. Furthermore, the fluorinated moiety significantly enhances the compound's fluorophilicity and lipophilicity, increasing its solubility in halogenated and moderately non-polar organic solvents compared to non-fluorinated analogs.

The Golden Rule of Triazine Solvation: Protic solvents (e.g., water, methanol, ethanol, isopropanol) are not merely "poor solvents"—they are active nucleophiles. Attempting to dissolve this compound in a protic solvent will result in rapid, exothermic solvolysis, irreversibly degrading the reagent into inactive cyanuric acid derivatives[3]. Therefore, the use of strictly anhydrous, aprotic solvents is an absolute mandate[2].

Quantitative Solubility Matrix

While empirical data for the exact trifluoroethoxy derivative is highly specialized, its solubility profile closely mirrors and slightly exceeds the lipophilicity of its parent compound, cyanuric chloride, which exhibits high solubility in polar aprotic media (e.g., 43 wt% in THF, 25 wt% in Acetone)[3]. The table below synthesizes the extrapolated solubility and stability data for 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine across standard organic solvents.

| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Solvation Capacity | Stability / Reactivity | Application Notes |

| Polar Aprotic | Tetrahydrofuran (THF) | 7.5 | Very High (>40 wt%) | Stable (Anhydrous) | Primary choice for low-temperature SNAr and coupling reactions. |

| Polar Aprotic | Dichloromethane (DCM) | 8.9 | Very High (>30 wt%) | Stable | Excellent for synthesis, extractions, and phase-transfer catalysis. |

| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | High (~20 wt%) | Stable | Ideal for electrophilic activation and HPLC preparation[4]. |

| Polar Aprotic | Acetone | 20.7 | High (~25 wt%) | Stable | Useful for equipment cleaning and specific ambient couplings. |

| Non-Polar | Toluene | 2.4 | Moderate (~18 wt%) | Stable | Recommended for elevated temperature reactions or crystallization. |

| Non-Polar | Hexanes / Heptane | 1.9 | Low (<10 wt%) | Stable | Utilized primarily as an anti-solvent for precipitation. |

| Protic | Methanol (MeOH) | 32.7 | High (Transient) | HIGHLY REACTIVE | STRICTLY AVOID. Causes rapid solvolysis/degradation. |

| Protic | Water | 80.1 | Insoluble / Reactive | HIGHLY REACTIVE | STRICTLY AVOID. Causes rapid hydrolysis. |

Thermodynamic & Kinetic Considerations in Solvent Selection

The sequential SNAr reactivity of the s-triazine core is heavily dependent on temperature[1]. The first chlorine substitution typically occurs at 0 °C, the second at room temperature, and the third requires elevated heat[1].

When selecting a solvent, you must ensure that the solvent remains a low-viscosity liquid and maintains high solvation capacity at 0 °C or lower. THF and DCM are the premier choices because they allow for the rapid, complete dissolution of the reagent at 0 °C, enabling the chemist to strictly control the exotherm and selectivity of the first nucleophilic attack without the reagent precipitating out of solution.

Standardized Workflow: Self-Validating Protocol for Solution Preparation

To ensure scientific integrity and prevent sequence failure in downstream applications (such as peptide coupling or heterocycle synthesis), the preparation of the reagent solution must be treated as a self-validating system.

Protocol: Preparation of a 0.5 M Anhydrous Stock Solution in THF Objective: To generate a stable, moisture-free stock solution of 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine.

-

Step 1: Solvent Dehydration & Validation

-

Pass HPLC-grade THF through an activated alumina solvent purification system (SPS).

-

Validation Check: Perform a Karl Fischer (KF) coulometric titration. The solvent must register < 50 ppm H₂O before proceeding. Do not rely on molecular sieves alone for highly reactive triazines.

-

-

Step 2: Inert Atmosphere Setup

-

Flame-dry a Schlenk flask under vacuum and backfill with high-purity Argon (99.999%).

-

Transfer the KF-validated THF into the flask via a gas-tight syringe.

-

-

Step 3: Temperature-Controlled Solvation

-

Cool the THF to 0 °C using an ice/water bath. Causality: Dissolution of highly reactive halotriazines can be mildly exothermic; maintaining 0 °C suppresses any latent reactivity with trace impurities.

-

Add the 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine portion-wise under a positive Argon stream. Stir until complete visual dissolution is achieved (typically < 5 minutes).

-

-

Step 4: Analytical Verification (The Self-Validating Step)

-

Withdraw a 100 µL aliquot and dilute in anhydrous CDCl₃.

-

Acquire a rapid ¹⁹F-NMR and ¹³C-NMR spectrum.

-

Validation Check: Confirm a single sharp singlet in the ¹⁹F-NMR (corresponding to the -CF₃ group) and the absence of upfield shifted peaks in the ¹³C-NMR, which would indicate unwanted solvolysis or degradation of the triazine ring.

-

Mandatory Visualization: Solvent Selection Decision Tree

Decision tree for solvent selection and handling of reactive halotriazines.

References

- Chemcess. "Cyanuric Chloride: Properties, Reactions, Production And Uses.

- Beilstein Journals. "Synthesis of methylenebisamides using CC- or DCMT-activated DMSO.

- PMC (National Institutes of Health). "s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation.

- Benchchem. "A Comparative Guide to 2,4-Dichloro-6-methoxy-1,3,5-triazine and its Derivatives in Peptide Synthesis.

Sources

stability and storage conditions for 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine

An In-depth Technical Guide to the Stability and Storage of 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine. As a highly reactive building block in medicinal chemistry and drug development, a thorough understanding of its handling and storage is paramount to ensure its integrity and the reproducibility of experimental outcomes. This document delves into the chemical properties that govern its stability, outlines potential degradation pathways, and provides actionable protocols for storage, handling, and stability assessment.

Introduction: The Chemical Significance of 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine

2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine belongs to the class of s-triazines, which are foundational scaffolds in the synthesis of a wide array of biologically active molecules. The dichloro-substituted triazine ring serves as a versatile electrophilic core, amenable to sequential nucleophilic substitution of its two chlorine atoms. This property allows for the controlled and directional introduction of various functional groups, a critical attribute in the construction of complex molecular architectures.

The incorporation of the 2,2,2-trifluoroethoxy group is a deliberate design choice to modulate the physicochemical properties of the resulting derivatives. The trifluoromethyl moiety is known to enhance metabolic stability, increase lipophilicity, and improve the binding affinity of drug candidates to their biological targets.[1] Consequently, 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine is a key intermediate for synthesizing novel therapeutics with potentially improved pharmacokinetic and pharmacodynamic profiles. However, the very reactivity that makes this compound a valuable synthetic tool also renders it susceptible to degradation if not handled and stored correctly.

Chemical Stability and Degradation Pathways

The stability of 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine is primarily dictated by the electrophilic nature of the carbon atoms in the triazine ring, which are activated towards nucleophilic attack. The principal degradation pathway of concern is hydrolysis.

The Predominant Threat: Hydrolysis

The chlorine atoms on the triazine ring are excellent leaving groups and are susceptible to displacement by water molecules. This hydrolysis reaction is the most common degradation pathway and leads to the formation of less reactive and often undesired hydroxy-triazine derivatives. The rate of hydrolysis is significantly influenced by pH and temperature.

-

pH: Hydrolysis is accelerated under both acidic and basic conditions. Under alkaline conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the triazine ring.[2] Under acidic conditions, protonation of the triazine ring can increase its electrophilicity, making it more susceptible to attack by the weaker nucleophile, water.[3]

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, maintaining low temperatures is crucial for long-term stability.[2]

The electron-withdrawing nature of the 2,2,2-trifluoroethoxy group is expected to increase the electrophilicity of the triazine ring, potentially making it more susceptible to nucleophilic attack compared to its non-fluorinated alkoxy analogues. However, the fluorinated group itself is generally stable to hydrolysis.[4]

Potential Degradation Products

The primary degradation products of 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine are expected to be the mono- and di-hydrolyzed species.

Caption: Proposed hydrolytic degradation pathway of the title compound.

Recommended Storage Conditions

Proper storage is the most critical factor in preserving the integrity of 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine. The following conditions are recommended based on the known reactivity of dichlorotriazines and general best practices for handling reactive chemical intermediates.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C. For long-term storage, consider -20 °C. | Minimizes the rate of hydrolysis and other potential degradation reactions.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents exposure to atmospheric moisture, which is the primary reactant in the hydrolysis pathway.[5] |

| Container | Use a tightly sealed, opaque container. | Prevents ingress of moisture and protects from light, which can potentially catalyze degradation.[6] |

| Location | Store in a dry, well-ventilated area away from incompatible materials. | Ensures a safe storage environment and prevents accidental contact with substances that could accelerate degradation.[6][7] |

Incompatible Materials

To prevent accelerated degradation, avoid storing 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine in proximity to:

-

Strong Acids and Bases: These can catalyze hydrolysis.

-

Strong Oxidizing Agents: May lead to decomposition.

-

Water and Protic Solvents: Direct sources for hydrolysis.

Safe Handling and Solution Preparation

Due to its reactivity and potential hazards, appropriate personal protective equipment (PPE) should always be worn when handling this compound, including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Protocol for Preparing Stock Solutions

This protocol is designed to minimize exposure to atmospheric moisture and ensure the preparation of a stable stock solution.

Caption: Recommended workflow for preparing stable stock solutions.

Step-by-Step Methodology:

-

Equilibration: Before opening, allow the container of 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Weighing: If possible, weigh the compound in a glove box under an inert atmosphere. If a glove box is not available, work quickly in a fume hood on a low-humidity day.

-

Solvent Addition: Add a suitable anhydrous, aprotic solvent (e.g., acetonitrile, dichloromethane, or THF). The use of anhydrous solvents is critical to prevent hydrolysis.[5]

-

Dissolution: Briefly sonicate the mixture if necessary to ensure complete dissolution.

-

Storage of Solution: Store the resulting solution in a tightly sealed vial with a PTFE-lined cap at 2-8 °C. For longer-term storage, -20 °C is preferable.

Stability Testing and Analytical Methods

A robust stability testing program is essential to determine the shelf-life of the compound under various conditions. A well-designed study should evaluate the impact of temperature, humidity, and light on the purity of the substance over time.

Protocol for a Formal Stability Study

This protocol outlines a typical approach for assessing the long-term stability of 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine.

Caption: A representative workflow for a comprehensive stability study.

Recommended Analytical Method: HPLC-UV/MS

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the recommended method for assessing the purity of 2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine and quantifying its degradation products.[8][9][10] Mass Spectrometry (MS) can be used for the identification of unknown impurities.[8]

HPLC Method Parameters (Starting Point for Method Development):

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm and 254 nm |

| Injection Volume | 5 µL |

| Sample Preparation | Dissolve sample in acetonitrile at approximately 0.5 mg/mL. |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to standard guidelines.

Conclusion

2,4-Dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine is a valuable yet sensitive reagent. Its stability is critically dependent on the exclusion of moisture and storage at low temperatures. By adhering to the storage, handling, and analytical protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes. A proactive approach to stability assessment is strongly recommended to establish an appropriate shelf-life under specific laboratory conditions.

References

- Study of Dichlorotriazine Reactive Dye Hydrolysis in Siloxane Reverse Micro-emulsion. Journal of Cleaner Production, 2017.

- s-Triazines. Part IV. Kinetic and pKa studies of 2,4-dichloro-6-(N-methylpyrrol-2-yl). Journal of the Chemical Society, Perkin Transactions 2, 1972.

- Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking. University of Nebraska–Lincoln, 2008.

- Environmental Chemistry Method for Triazines & Metolachlor.

- Triazine Pesticides Standard - Safety D

- 1,3,5-triazine - SAFETY D

- MATERIAL SAFETY DATA SHEETS HEXAHYDRO-1,3,5-TRINITROSO-1,3,5-TRIAZINE. SRL, 2021.

- 2,4-Dichloro-6-(4-methoxyphenyl)

- 1,2,4-Triazine SDS, 290-38-0 Safety D

- LIQUID CHROMATOGRAPHIC DETERMINATION OF ATRAZINE AND ITS DEGRADATION PRODUCTS IN W

- Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection.

- Technical Support Center: Analytical Methods for 2,4-Dichloro-6-ethoxy-1,3,5-triazine Reactions. Benchchem, 2025.

- Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using SPE Sample Preparation and GC-MSD Analysis.

- 1,3,5-Triazine - Safety D

- managing hydrolysis of 2,4-Dichloro-6-ethoxy-1,3,5-triazine during synthesis. Benchchem, 2025.

- 2,4-dichloro-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine. Molport.

- 2,4-DICHLORO-6-(3-FLUOROPHENOXY)-1,3,5-TRIAZINE AldrichCPR. Sigma-Aldrich.

- Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity. PMC, 2014.

- The comparison of the kinetics of hydrolysis of some reactive dyes before and after purification.